6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been studied for its potential applications in various fields. It has been designed, synthesized, and screened against Mycobacteria as a part of a program to develop new antitubercular agents . Some of the compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Synthesis Analysis
The synthesis of 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-substituted or unsubstituted-4-(4-acetylanilino)-5,6,7,8-tetrahydrobenzo[b] thieno[2,3-d]pyrimidine derivatives with hydrazine derivatives, semi and/or thiosemicarbazides .Molecular Structure Analysis
The molecular structure of 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one is characterized by four different sets of decorations . The structure is based on the synthetic elaboration of readily available α-substituted β-ketoesters .Chemical Reactions Analysis
The chemical reactions involving 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one are characterized by the transformation of α-substituted β-ketoesters into the corresponding acyl enamines . These are then cyclized to give 6H-1,3-oxazin-6-ones .Scientific Research Applications
- Researchers have designed, synthesized, and screened several thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents . These compounds were evaluated against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG.
- New thieno[2,3-d]pyrimidine-derived compounds were designed and synthesized to target VEGFR-2 (vascular endothelial growth factor receptor 2) .
Antitubercular Activity
Anticancer Potential Targeting VEGFR-2
EZH2 Inhibition for Cancer Treatment
Future Directions
The future directions for the study of 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one could involve further exploration of its potential as an antitubercular agent . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential applications in other fields.
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidin-4(3h)-ones have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Mode of Action
It’s worth noting that certain thieno[2,3-d]pyrimidin-4(3h)-ones have shown significant antimycobacterial activity . The specific interactions between the compound and its targets, leading to these effects, are yet to be elucidated.
Biochemical Pathways
The related thieno[2,3-d]pyrimidin-4(3h)-ones have been associated with antimycobacterial activity , suggesting they may interfere with the biochemical pathways of Mycobacterium species.
Result of Action
Certain thieno[2,3-d]pyrimidin-4(3h)-ones have shown significant antimycobacterial activity , suggesting that they may have a similar effect.
properties
IUPAC Name |
6-benzyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c16-12-11-7-10(17-13(11)15-8-14-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKYLVMEADPURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(S2)N=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one |
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